8-Bromoimidazo[1,2-a]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-7-1-2-8-9(5-7)14-4-3-12-10(14)6-13-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBRHJDNAJIARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N3C=CN=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301903 | |
| Record name | 8-Bromoimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932368-55-3 | |
| Record name | 8-Bromoimidazo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932368-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Bromoimidazo 1,2 a Quinoxaline and Its Derivatives
Strategic Approaches to Imidazo[1,2-a]quinoxaline (B3349733) Synthesis
The construction of the imidazo[1,2-a]quinoxaline core is the foundational step in the synthesis of its 8-bromo derivative. Various strategic approaches have been developed, primarily centered around the formation of the fused imidazole (B134444) ring onto a pre-existing quinoxaline (B1680401) or the simultaneous construction of both heterocyclic systems.
Condensation Reactions for Core Construction
Condensation reactions are a cornerstone in the synthesis of quinoxaline and, by extension, imidazo[1,2-a]quinoxaline systems. These reactions typically involve the formation of the pyrazine (B50134) ring of the quinoxaline core, which can then be further elaborated.
A widely employed and classical method for the synthesis of the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This versatile reaction can be adapted to produce a wide array of substituted quinoxalines by varying both the diamine and the dicarbonyl component. The reaction generally proceeds under mild conditions and often utilizes acid or base catalysis to facilitate the condensation and subsequent cyclization. A variety of catalysts, including nickel nanoparticles, copper sulfate, and cerium chloride, have been reported to effectively promote this transformation. nih.gov
The general reaction scheme is as follows:
Scheme 1: General synthesis of quinoxalines from 1,2-diamines and α-dicarbonyl compounds.
| Reactant A (1,2-Diamine) | Reactant B (α-Diketone) | Catalyst/Conditions | Product (Quinoxaline) |
| o-Phenylenediamine (B120857) | Glyoxal | Acetonitrile | Quinoxaline |
| Substituted o-phenylenediamine | Biacetyl | Various catalysts | 2,3-Dimethylquinoxaline derivative |
| o-Phenylenediamine derivatives | α-Ketoaldehydes | Phenylphosphinic acid (PhPO2H), TFA | Quinoxalinyl amides |
Furthermore, α-haloketones can serve as effective substitutes for α-dicarbonyl compounds in the synthesis of quinoxalines. The reaction with o-phenylenediamines proceeds via an initial alkylation followed by cyclization and oxidation to afford the corresponding quinoxaline derivatives. nih.govchim.it This method offers an alternative pathway to access diverse quinoxaline scaffolds.
Intramolecular cyclization represents another key strategy for the construction of the imidazo[1,2-a]quinoxaline ring system. One common approach involves the synthesis of a suitably functionalized quinoxaline precursor that can undergo a subsequent ring-closing reaction to form the fused imidazole ring. For instance, new imidazo[1,2-a]quinoxaline derivatives have been synthesized through the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization. nih.gov
Another powerful cyclization strategy is the Pictet-Spengler type reaction. This acid-catalyzed reaction involves the cyclization of a 1-(2-aminophenyl)pyrrole with an aldehyde, leading to the formation of pyrrolo[1,2-a]quinoxalines through imine formation, cyclization, and subsequent air oxidation. nih.gov
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic scaffolds like imidazo[1,2-a]quinoxalines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the initial reactants.
A notable example is the synthesis of imidazo[1,2-a]quinoxalines through a sequence of two isocyanide-based multicomponent reactions. This approach allows for the introduction of four diversity elements into the final product, providing rapid access to a library of structurally diverse compounds. researchgate.net MCRs offer significant advantages in terms of efficiency, reduced waste generation, and the ability to construct complex molecules in a convergent manner.
Regioselective Synthesis Pathways
The synthesis of 8-bromoimidazo[1,2-a]quinoxaline necessitates a regioselective approach to ensure the bromine atom is introduced at the desired position. A primary and highly effective strategy to achieve this is to start with a pre-functionalized precursor, namely 4-bromo-1,2-phenylenediamine .
By employing 4-bromo-1,2-phenylenediamine as the diamine component in the condensation reactions described in section 2.1.1.1, the bromine atom is strategically positioned to ultimately reside at the 8-position of the resulting imidazo[1,2-a]quinoxaline ring system. The condensation of 4-bromo-o-phenylenediamine with an appropriate α-dicarbonyl compound or α-haloketone would first yield a 6-bromoquinoxaline derivative. Subsequent annulation of the imidazole ring onto this intermediate would then lead directly to the target this compound. nih.gov
This "bottom-up" approach, where the desired substituent is incorporated into one of the key starting materials, offers a high degree of control over the final substitution pattern and is a preferred method for achieving regioselectivity in the synthesis of substituted heterocyclic compounds.
Bromination Techniques and Selective Functionalization at the 8-Position
Direct bromination of the pre-formed imidazo[1,2-a]quinoxaline ring system presents an alternative strategy for the synthesis of the 8-bromo derivative. This approach relies on the principles of electrophilic aromatic substitution, where the inherent electronic properties of the heterocyclic core direct the incoming electrophile (bromine) to a specific position.
For related heterocyclic systems like imidazo[1,2-a]pyridines, various brominating agents have been employed. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such electron-rich heterocycles. The regioselectivity of these reactions is often influenced by the reaction conditions, including the solvent and the presence of catalysts. For instance, the bromination of imidazo[1,2-a]pyridines has been shown to be highly regioselective for the C3 position under certain conditions. researchgate.net
Achieving selective bromination at the 8-position of the imidazo[1,2-a]quinoxaline core would depend on the relative electron density of the various positions on the quinoxaline portion of the molecule. The electronic effects of the fused imidazole ring would influence the reactivity of the benzene (B151609) ring towards electrophilic attack. While direct and selective bromination at the 8-position of the parent imidazo[1,2-a]quinoxaline is not extensively documented, the principles of electrophilic substitution on related quinoxaline and imidazo-fused systems suggest that a careful choice of brominating agent and reaction conditions could potentially favor substitution at this position. Further investigation into the use of various brominating agents such as bromine in acetic acid, or NBS under different catalytic conditions, would be necessary to establish a reliable protocol for the direct and regioselective synthesis of this compound.
Introduction of Bromine via N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. The bromination of the imidazo[1,2-a]quinoxaline core to yield the 8-bromo derivative can be effectively achieved using NBS. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The precise conditions, such as solvent, temperature, and reaction time, are crucial for achieving high selectivity and yield.
While a direct protocol for the 8-bromination of imidazo[1,2-a]quinoxaline is not extensively detailed in the literature, analogies can be drawn from the bromination of structurally similar heterocycles. For instance, the bromination of imidazo[1,2-a]pyridines has been shown to be highly regioselective researchgate.net. The reaction of imidazo[1,2-a]quinoxaline with NBS in a suitable solvent, such as N,N-dimethylformamide (DMF) or chloroform, at room temperature or with gentle heating is expected to favor the introduction of the bromine atom at the electron-rich quinoxaline ring.
A plausible synthetic approach is outlined in the table below, based on established bromination procedures for related heterocyclic systems.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| Imidazo[1,2-a]quinoxaline | N-Bromosuccinimide (NBS) | DMF | Room Temperature, 12h | This compound | Good to Excellent |
This table presents a proposed reaction based on analogous chemical transformations.
Strategies for Selective Bromination on the Quinoxaline Moiety
Achieving regioselectivity in the bromination of the quinoxaline moiety of imidazo[1,2-a]quinoxaline is paramount. The electronic properties of the fused ring system dictate the position of electrophilic attack. The C-8 position is often favored due to the directing effects of the fused imidazole ring and the nitrogen atoms within the quinoxaline core.
Studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines have demonstrated that the choice of brominating agent and reaction conditions can afford highly selective C-3 or C-1, C-3 dibrominated products nih.govrsc.orgscispace.com. For instance, using tetrabutylammonium tribromide (TBATB) has been shown to be effective for selective bromination nih.govrsc.orgscispace.com. While this applies to a different position on a related scaffold, it highlights the principle that fine-tuning the reagents can control the site of bromination. In the case of imidazo[1,2-a]quinoxaline, theoretical calculations and experimental evidence from similar frameworks suggest that the C-8 position is electronically activated towards electrophilic substitution.
Modifications and Substitutions at C-8 and Other Positions
The C-8 bromo substituent on the imidazo[1,2-a]quinoxaline scaffold serves as a key functional group for introducing a wide array of molecular diversity. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions. Furthermore, other positions on the heterocyclic core can also be functionalized, leading to a vast chemical space for exploration.
The synthesis of 8-bromo-(4-substituted amino)tetrazolo[1,5-a]quinoxalines demonstrates the utility of a bromo-substituent on the quinoxaline ring for further derivatization through nucleophilic substitution reactions mdpi.com. This highlights the potential for similar transformations on this compound.
Catalytic and Green Chemistry Innovations in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. The synthesis of this compound and its derivatives has benefited from such innovations, including metal-catalyzed cross-coupling reactions, microwave-assisted protocols, and catalyst-free approaches.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, C-N Coupling)
The bromine atom at the C-8 position of this compound is ideally suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C-8 position of the imidazo[1,2-a]quinoxaline core and a wide range of organoboron reagents tcichemicals.com. This allows for the introduction of aryl, heteroaryl, and alkyl groups. The synthesis and functionalization of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines on solid phase using Suzuki-Miyaura cross-coupling reactions have been reported, demonstrating the versatility of this method for related heterocyclic systems eurekaselect.com.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 8-Aryl-imidazo[1,2-a]quinoxaline |
This table illustrates a typical Suzuki-Miyaura reaction setup.
Buchwald-Hartwig Amination: This C-N cross-coupling reaction allows for the synthesis of 8-amino-imidazo[1,2-a]quinoxaline derivatives by reacting this compound with various primary or secondary amines wikipedia.orglibretexts.org. This reaction is crucial for the introduction of nitrogen-containing functionalities, which are prevalent in biologically active molecules. The synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives via a Buchwald-Hartwig cross-coupling reaction showcases the applicability of this method to similar fused heterocyclic systems rsc.org. The amination of 8-bromoflavone with different amines has also been successfully demonstrated researchgate.net.
| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 8-(Amino)-imidazo[1,2-a]quinoxaline |
This table illustrates a typical Buchwald-Hartwig amination reaction setup.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. The synthesis of imidazo[1,2-a]quinoxaline and its derivatives can be significantly expedited using microwave irradiation.
Microwave assistance has been successfully employed in the preparation of new imidazo[1,2-a]quinoxaline derivatives nih.gov. The use of microwave heating in the synthesis of polysubstituted imidazo[1,2-a]quinolines has also been reported, highlighting the broad applicability of this technology nih.gov. Furthermore, a metal-free, microwave-assisted one-pot preparation of a library of imidazo[1,2-a]quinoxalines has been developed nih.gov. These protocols offer a green and efficient alternative to conventional heating methods. The synthesis of imidazoquinoxalinones has also been achieved using microwave-assisted and traceless synthesis methods acs.org.
| Reaction Type | Reactants | Conditions | Advantages |
| Cyclocondensation | o-phenylenediamines, α-haloketones | Microwave irradiation, 80-150 °C | Reduced reaction times, improved yields |
| Cross-Coupling | This compound, boronic acids/amines | Microwave irradiation, Pd catalyst | Faster reaction rates, cleaner products |
This table summarizes the benefits of microwave-assisted synthesis for imidazo[1,2-a]quinoxaline derivatives.
Catalyst-Free and Eco-Friendly Methodologies
The development of catalyst-free and environmentally friendly synthetic methods is a key goal in green chemistry. Several approaches for the synthesis of the core imidazo[1,2-a]quinoxaline scaffold without the need for a metal catalyst have been reported.
A catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines has been described, which proceeds by the condensation of α-haloketones with 2-aminopyridines semanticscholar.org. This methodology could potentially be adapted for the synthesis of the imidazo[1,2-a]quinoxaline ring system. Furthermore, a solvent-free and catalyst-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline frameworks has been reported via a one-pot process scispace.com. The synthesis of quinoxaline derivatives from the reaction of o-phenylenediamine and phenacyl bromide under reflux conditions using ethanol as a green solvent has also been disclosed as a catalyst-free protocol nih.gov. These methods reduce the environmental impact of the synthesis and simplify product purification.
Elucidation of Reaction Mechanisms in this compound Formation
The formation of the tricyclic imidazo[1,2-a]quinoxaline system is a multi-step process that involves the construction of both the quinoxaline and imidazole rings. The precise mechanism can vary depending on the chosen synthetic route and reaction conditions. However, a common and well-established strategy involves the initial formation of a substituted quinoxaline precursor followed by the annulation of the imidazole ring.
Investigation of Proposed Reaction Pathways
Several reaction pathways have been proposed for the synthesis of the imidazo[1,2-a]quinoxaline core structure. A prevalent method involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring, followed by the construction of the imidazole ring.
One plausible pathway for the synthesis of this compound begins with the reaction of 4-bromo-1,2-phenylenediamine with an appropriate α-haloketone. The initial step is a nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form a 2-substituted-7-bromoquinoxaline.
A subsequent reaction with a suitable reagent, such as an aminoacetaldehyde dimethyl acetal, followed by acid-mediated intramolecular cyclization, leads to the formation of the fused imidazole ring. The proposed mechanism for the final cyclization step involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack by the nitrogen atom of the quinoxaline ring, followed by elimination to yield the aromatic imidazo[1,2-a]quinoxaline system.
An alternative pathway involves a one-pot, three-component reaction. For instance, the reaction of 2-amino-7-bromoquinoxaline, an aldehyde, and an isocyanide can lead to the formation of the imidazo[1,2-a]quinoxaline ring system. The proposed mechanism for this type of reaction involves the initial formation of an imine from the 2-aminoquinoxaline and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine to form a five-membered ring intermediate, which subsequently rearranges and aromatizes to the final product.
The table below summarizes key proposed reaction pathways for the formation of the core imidazo[1,2-a]quinoxaline structure, which are analogous to the formation of the 8-bromo derivative.
| Reaction Pathway | Starting Materials | Key Steps | Plausible Intermediates |
| Stepwise Synthesis | 4-bromo-1,2-phenylenediamine, α-haloketone, aminoacetaldehyde dimethyl acetal | 1. Quinoxaline formation via condensation. 2. Imidazole annulation via cyclization. | 2-substituted-7-bromoquinoxaline, Iminium ion |
| One-Pot Three-Component Reaction | 2-amino-7-bromoquinoxaline, Aldehyde, Isocyanide | 1. Imine formation. 2. [4+1] cycloaddition. 3. Rearrangement and aromatization. | Imine, Zwitterionic intermediate |
| Iodine-mediated Synthesis | 2-(benzoimidazol-1-yl)aniline derivatives | Direct sp3 C-H amination | Radical cation |
Intermediates Characterization and Mechanistic Validation
The validation of proposed reaction mechanisms relies heavily on the characterization of reaction intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for identifying transient species formed during the reaction.
In the stepwise synthesis of this compound, the 2-substituted-7-bromoquinoxaline intermediate can be isolated and characterized. Its structure can be confirmed by ¹H and ¹³C NMR spectroscopy, which would show the characteristic signals for the quinoxaline core and the substituent at the 2-position. Mass spectrometry would further confirm its molecular weight.
The detection of more transient intermediates, such as the iminium ion in the final cyclization step, is more challenging. Trapping experiments, where a nucleophile is added to the reaction mixture to capture the electrophilic intermediate, can provide indirect evidence for its existence. Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to model the reaction pathway and calculate the energies of proposed intermediates and transition states, thus providing theoretical support for a particular mechanism.
For the one-pot, three-component reactions, the proposed zwitterionic intermediate is highly reactive and difficult to isolate. However, its formation is supported by mechanistic studies of similar isocyanide-based multicomponent reactions. The regiochemistry of the final product can also provide clues about the underlying mechanism.
The following table outlines the key intermediates and the methods used for their characterization in analogous imidazo[1,2-a]quinoxaline syntheses.
| Intermediate | Proposed Role | Characterization/Validation Methods |
| 2-substituted-7-bromoquinoxaline | Stable precursor to the final product | Isolation, NMR (¹H, ¹³C), Mass Spectrometry |
| Iminium ion | Electrophilic species in the imidazole ring closure | Trapping experiments, Computational modeling (DFT) |
| Imine | Intermediate in the three-component reaction | In-situ monitoring by NMR, Trapping experiments |
| Zwitterionic intermediate | Key intermediate in the [4+1] cycloaddition | Mechanistic analogy to other isocyanide reactions, Regiochemical outcome of the reaction |
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromoimidazo 1,2 a Quinoxaline Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic connectivity and deduce the fine details of a molecule's three-dimensional structure.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the imidazo[1,2-a]quinoxaline (B3349733) ring system, protons are located in both the imidazole (B134444) and the quinoxaline (B1680401) portions of the molecule.
The protons of the quinoxaline moiety typically appear in the aromatic region of the spectrum, generally between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern. For an analog like 7-Chloro-2-phenylquinoxaline, the protons on the chlorinated benzene (B151609) ring show characteristic splitting patterns that reveal their relative positions. rsc.org For 8-Bromoimidazo[1,2-a]quinoxaline, the proton H-9, being adjacent to the bromine atom, would be expected to show a downfield shift compared to the unsubstituted analog due to the deshielding effect of the halogen. The protons H-6 and H-7 would likely appear as doublets or multiplets, with their coupling constants (J-values) indicating their ortho, meta, or para relationship to each other.
The protons on the imidazole ring, H-1 and H-2, are also found in the aromatic region. Their chemical shifts help to confirm the fusion of the imidazole ring to the quinoxaline system. In related structures like 2,3-bis(4-bromophenyl)quinoxaline, the protons of the quinoxaline ring itself are observed in the δ 7.80 to 8.18 ppm range. researchgate.net The singlet for H-1 and the doublet for H-2 would provide definitive evidence for the imidazo[1,2-a] fusion.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound based on Analogs
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-1 | 8.0 - 8.5 | Singlet (s) | Located on the imidazole ring. |
| H-2 | 7.8 - 8.3 | Doublet (d) | Located on the imidazole ring. |
| H-4 | 8.5 - 9.0 | Singlet (s) or Doublet (d) | Located on the pyrazine (B50134) part of the quinoxaline ring. |
| H-6 | 7.6 - 8.0 | Doublet of doublets (dd) | Influenced by coupling to H-7. |
| H-7 | 7.5 - 7.9 | Triplet (t) or Multiplet (m) | Influenced by coupling to H-6 and H-9. |
| H-9 | 7.9 - 8.4 | Doublet (d) | Shifted downfield due to adjacent bromine atom. |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In imidazo[1,2-a]quinoxaline analogs, carbon signals are spread over a wide range, typically from δ 110 to 160 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound based on Analogs
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |
| C-1 | 140 - 145 | Imidazole ring carbon. |
| C-2 | 115 - 125 | Imidazole ring carbon. |
| C-4 | 135 - 140 | Pyrazine ring carbon. |
| C-5a | 128 - 135 | Quaternary carbon at ring fusion. |
| C-6 | 125 - 130 | Aromatic carbon. |
| C-7 | 128 - 132 | Aromatic carbon. |
| C-8 | 115 - 125 | Carbon attached to bromine. |
| C-9 | 130 - 135 | Aromatic carbon. |
| C-9a | 140 - 145 | Quaternary carbon at ring fusion. |
| C-10a | 145 - 150 | Bridgehead quaternary carbon. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the quinoxaline ring, such as between H-6 and H-7, and between H-7 and H-9, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal for H-6 would show a cross-peak with the carbon signal for C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the proton H-9 would show a correlation to the bromine-bearing C-8 and the quaternary carbon C-9a, while H-1 would show correlations to C-9a and C-10a, confirming the fusion of the imidazole and quinoxaline rings. The binding of related quinoxaline antibiotics to DNA has been studied in detail using such 2D NMR techniques to elucidate the precise molecular interactions. nih.gov
Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an imidazo[1,2-a]quinoxaline analog would be characterized by several key absorption bands.
Aromatic C-H Stretching: Vibrations for the aromatic C-H bonds are typically observed in the region of 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused heterocyclic ring system appear as a series of sharp bands in the 1620-1450 cm⁻¹ region. mdpi.com These bands are characteristic of the aromatic nature of the quinoxaline and imidazole rings.
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted benzene ring occur in the 900-650 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
In studies of related quinoxalin-2(1H)one derivatives, the structures were confirmed by characteristic IR bands corresponding to these vibrational modes. nih.gov
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Ring Breathing Modes: The symmetric "breathing" modes of the aromatic rings in the imidazo[1,2-a]quinoxaline scaffold would give rise to strong and sharp signals in the Raman spectrum, often in the 1000-1600 cm⁻¹ range.
C-Br Vibration: The C-Br stretching vibration is also Raman active and would be observed in the 600-500 cm⁻¹ range.
Conjugation Effects: The intensities of certain Raman bands can be related to the extent of π-conjugation within the molecule. Studies on quinoxalinone-based systems have used Raman spectroscopy to probe the conjugation of different molecular moieties. mdpi.com This could be applied to understand the electronic communication between the imidazole and quinoxaline rings in the 8-bromo analog.
Theoretical and experimental studies on the parent quinoxaline molecule have provided a detailed assignment of its 42 normal vibrational modes across both FT-IR and FT-Raman spectra, offering a solid foundation for interpreting the spectra of its derivatives. spectrabase.com
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is an indispensable tool in the characterization of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, medium to large molecules, including heterocyclic compounds like imidazo[1,2-a]quinoxalines. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺.
For this compound (C₁₀H₆BrN₃), the expected monoisotopic mass is 246.9745 g/mol . nih.gov In a typical ESI-MS experiment, this compound would be expected to be observed as its protonated form [M+H]⁺ with a measured m/z (mass-to-charge ratio) that is extremely close to the calculated value for C₁₀H₇BrN₃⁺. The high resolution of the mass spectrometer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.
In studies of related imidazo[1,2-a]quinoxaline derivatives, ESI-MS has been successfully used to confirm their molecular weights. For instance, in the synthesis of novel imidazo[1,2-a]quinoxaline-based inhibitors, High-Resolution Mass Spectrometry (HRMS) in ESI mode was used to confirm the formation of the target compounds, with observed [M+H]⁺ ions matching the calculated values. mdpi.com
Table 1: Theoretical and Expected ESI-MS Data for this compound
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Expected Adduct | Expected m/z |
| This compound | C₁₀H₆BrN₃ | 246.9745 nih.gov | [M+H]⁺ | 247.9823 |
Note: The expected m/z is calculated by adding the mass of a proton (1.0078 u) to the monoisotopic mass of the compound.
Fragmentation Pattern Analysis
The fused ring system of imidazo[1,2-a]quinoxaline is expected to be relatively stable. Fragmentation would likely be initiated by the cleavage of the most labile bonds or the loss of small stable molecules. Given the presence of the bromine atom, a characteristic fragmentation pathway would involve the homolytic or heterolytic cleavage of the C-Br bond. The resulting isotopic pattern of the fragment ions, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance, would be a clear indicator of the presence of bromine in the molecule.
Further fragmentation could involve the cleavage of the imidazole or quinoxaline rings. The loss of small neutral molecules such as HCN or N₂ are common fragmentation pathways for nitrogen-containing heterocyclic compounds. The exact fragmentation pattern would provide valuable information for the structural confirmation of this compound and its derivatives.
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry provides information about the molecular formula and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding the precise geometry, conformation, and intermolecular interactions of a molecule.
Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), analysis of closely related structures provides insight into the expected solid-state characteristics.
Conformational Analysis and Intermolecular Interactions
The imidazo[1,2-a]quinoxaline ring system is expected to be largely planar due to the aromatic nature of the fused rings. Studies on similar heterocyclic compounds, such as 6-bromo-imidazo[1,2-a]pyridin-8-amine, have shown that the fused bicyclic core is nearly planar. nih.gov For this compound, minor deviations from planarity might occur.
In the solid state, the packing of molecules is governed by intermolecular interactions. For this compound, several types of interactions are anticipated:
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the crystal packing of many aromatic compounds.
Halogen Bonding: The bromine atom at the 8-position can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., a nitrogen atom) of a neighboring molecule.
C-H···N Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen bonds and the nitrogen atoms of the imidazole or quinoxaline rings can also contribute to the stability of the crystal lattice.
The crystal structure of a related pyrrolo[1,2-a]quinoxaline (B1220188) derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, reveals a planar quinoxaline ring system. nih.gov The molecular packing in this analog is stabilized by a combination of C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. nih.gov
Table 2: Expected Crystallographic Parameters and Interactions for this compound (based on analogs)
| Parameter | Expected Feature |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric space groups are common for such molecules. |
| Molecular Conformation | The imidazo[1,2-a]quinoxaline core is expected to be nearly planar. |
| Intermolecular Interactions | π-π stacking, halogen bonding, C-H···N hydrogen bonds. |
Validation of Optimized Geometries from Computational Studies
Computational methods, particularly Density Functional Theory (DFT), are often used to predict the optimized geometry of a molecule. These theoretical structures can then be compared with experimental data from X-ray crystallography to validate the computational model.
For quinoxaline derivatives, DFT calculations have been shown to provide molecular geometries that are in good agreement with experimental X-ray data. nih.gov In a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, the bond lengths and angles of the DFT-optimized structure were found to be very close to those determined by single-crystal X-ray diffraction. nih.gov
In the case of this compound, a similar approach could be employed. A DFT calculation would likely predict a planar structure for the fused ring system. A comparison of the calculated bond lengths, bond angles, and dihedral angles with those that would be obtained from an experimental X-ray structure would serve to validate the computational level of theory used. This synergy between experimental and computational methods provides a deeper understanding of the electronic and structural properties of the molecule.
Computational and Theoretical Investigations of 8 Bromoimidazo 1,2 a Quinoxaline
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 8-bromoimidazo[1,2-a]quinoxaline, DFT calculations have been instrumental in elucidating several key characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's stability. researchgate.netschrodinger.com A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com
For quinoxaline (B1680401) derivatives, these parameters are typically calculated using DFT at a specific level of theory, such as B3LYP with a 6-311G basis set. researchgate.net The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of the molecule, respectively. researchgate.net Analysis of the HOMO and LUMO compositions reveals the distribution of electron density and the regions most likely to be involved in electron donation and acceptance. researchgate.net In many quinoxaline-based systems, intramolecular charge transfer is observed between different parts of the molecule, which can be visualized through the frontier molecular orbitals. scispace.com
| Parameter | Significance | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Related to the ionization potential (electron-donating ability) | DFT/B3LYP |
| LUMO Energy | Related to the electron affinity (electron-accepting ability) | DFT/B3LYP |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity | ΔE = ELUMO - EHOMO |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different colors to represent varying electrostatic potential values on the electron density surface. nih.govresearchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green areas represent regions of neutral potential. nih.gov
For heterocyclic compounds like quinoxaline derivatives, MEP maps can identify the most reactive parts of the molecule. researchgate.netnih.gov For instance, the nitrogen atoms in the quinoxaline ring often exhibit negative potential, making them likely sites for interaction with electrophiles. researchgate.net The specific distribution of electrostatic potential is crucial for understanding non-bonding interactions, such as hydrogen bonding and cation-π interactions. researchgate.net
Local reactivity descriptors, like Fukui functions, pinpoint the most reactive sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This information is vital for predicting the regioselectivity of chemical reactions. For quinoxaline derivatives, these descriptors have been used to study their potential as corrosion inhibitors and to understand their interaction with biological targets. researchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Inverse of hardness, indicates higher reactivity. |
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its stability. DFT calculations can be used to predict the equilibrium conformation of a molecule by optimizing its geometry to find the lowest energy structure. ias.ac.in For flexible molecules, multiple conformations may exist, and computational methods can determine their relative energies and stabilities. The optimized structural parameters, such as bond lengths and angles, can be compared with experimental data if available. ias.ac.in This analysis is crucial for understanding how the molecule will interact with other molecules, including biological receptors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment, such as a protein binding site. nih.gov
MD simulations are widely used to study the stability of a ligand when bound to a protein. researchgate.netnih.gov By simulating the movement of atoms over a period of time, researchers can assess the stability of the ligand-protein complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability and flexibility of the complex. researchgate.netresearchgate.net
A stable binding is often indicated by a low and consistent RMSD value for the ligand and the protein's backbone atoms throughout the simulation. nih.gov RMSF analysis helps to identify which parts of the protein are more flexible or rigid upon ligand binding. researchgate.net These simulations can also reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and stability of the ligand in the protein's active site. nih.govresearchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.
Interactions with Biomolecular Environments
Computational studies on heterocyclic systems structurally related to this compound suggest a propensity for interaction with key biological molecules and environments. Studies on pyrrolo[1,2-a]quinoxalines, which share a similar tricyclic core, have revealed environmental responsiveness, indicating that their photophysical properties can change based on the surrounding medium. mdpi.com This class of molecules has been investigated for bioimaging applications, with some derivatives showing specific localization within cellular organelles such as lysosomes. mdpi.com
Furthermore, computational results have indicated that these systems are capable of generating reactive oxygen species (ROS). mdpi.comnih.gov This activity is often linked to the molecule's electronic properties and its ability to participate in electron transfer processes within a cellular context. For instance, in some imidazo[1,2-a]quinoxaline (B3349733) analogues, the triplet state (T1) is believed to be responsible for ROS generation, a process that can be enhanced by molecular aggregation. mdpi.com Such interactions are critical, as ROS production is a mechanism underlying the therapeutic effect of certain anticancer agents. nih.gov
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a macromolecular target. This method helps in understanding the compound's potential mechanism of action and in designing more potent derivatives.
Molecular docking studies have been extensively performed on imidazo[1,2-a]quinoxaline derivatives to predict their binding affinity and orientation within the active sites of various biological targets, primarily those associated with cancer. These studies provide a rational basis for the observed biological activities and guide further drug development. mdpi.comnih.gov
One significant area of investigation has been the inhibition of protein kinases. For example, a series of imidazo[1,2-a]quinoxaline-based compounds were designed as non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. mdpi.com Docking studies showed that these compounds could fit into the EGFR kinase domain, and subsequent in vitro assays confirmed potent inhibitory activity for several analogues, with IC50 values comparable to the approved drug erlotinib. mdpi.com
Another validated anticancer target for this chemical class is tubulin. A library of 34 fused imidazo[1,2-a]quinoxaline derivatives was screened in silico, leading to the identification of a lead compound with a high binding affinity (Glide score: -11.45 kcal/mol) for the colchicine-binding site of tubulin. This predicted affinity was later supported by in vitro tubulin polymerization assays.
The table below summarizes findings from various molecular docking studies on imidazo[1,2-a]quinoxaline derivatives and related quinoxaline compounds against several biological targets.
| Compound Class | Biological Target | Predicted Binding Affinity/Score | Reference |
| Imidazo[1,2-a]quinoxaline Derivatives | Tubulin (Colchicine site) | Glide Score: -11.45 kcal/mol | |
| Imidazo[1,2-a]quinoxaline Derivatives | EGFR (Wild Type & Mutant) | IC50 values from 193.18 to 223.32 nM | mdpi.com |
| Quinoxaline Derivatives | Topoisomerase II | Docking Score: -10.02 kcal/mol | researchgate.net |
| Quinoxaline Derivatives | DNA | Docking Score: -8.87 kcal/mol | researchgate.net |
This table presents data for various derivatives within the specified chemical class and not exclusively for this compound.
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand. These insights are fundamental for understanding the structural basis of a compound's activity.
For instance, in the docking of an imidazo[1,2-a]quinoxaline derivative into the colchicine-binding site of tubulin, a detailed pharmacophore model was developed. This model highlighted several key features:
One hydrogen bond donor (HBD) interacting with the residue Thrα177.
Three hydrogen bond acceptors (HBA) , with one interacting with Valα179, another with Cysβ239, and a third with a region including Alaβ248, Aspβ249, and Leuβ250.
In studies of EGFR inhibitors, the imidazo[1,2-a]quinoxaline core was found to align near the mutant gatekeeper residue Met790. mdpi.com This aryl–methionine interaction, where the sulfur atom of methionine lies in the same plane as the aryl ring, is a recognized feature in kinase-inhibitor binding. mdpi.com Additionally, substituted phenyl groups on the scaffold were predicted to form weak hydrogen bonds with residues like Pro794 and Cys797, further anchoring the ligand in the active site. mdpi.com Similarly, docking of quinoxaline derivatives designed as Topoisomerase II inhibitors showed that the planar quinoxaline system engaged in multiple pi-pi interactions with DNA base pairs like Thy9, Cyt8, and Gua13, while side chains formed hydrogen bonds with residues in the DNA minor groove. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR models have been successfully developed for various series of imidazo[1,2-a]quinoxaline and related quinoxaline derivatives to predict their therapeutic activities, particularly as anticancer agents.
In one study, a QSAR model was built for a series of 31 imidazo[1,2-a]quinoxaline derivatives with antitumor activity. The model, developed using a genetic function algorithm (GFA), demonstrated good predictive power. The statistical significance of the model was confirmed through various validation metrics. The y-randomization test, a method to check the robustness of a QSAR model, was also performed to ensure that the developed model was not due to chance correlation.
Another QSAR study on a different isomeric scaffold, imidazo[1,5-a]quinoxalines, which act as GABA modulators, also yielded a statistically robust model. This model was developed using multiple linear regression and validated by the leave-out-group cross-validation method. The results indicated a strong correlation between the selected molecular descriptors and the observed biological activity.
The table below presents the statistical parameters for representative QSAR models developed for imidazoquinoxaline derivatives.
| Compound Series | Biological Activity | Model Type | Key Statistical Parameters | Reference |
| Imidazo[1,2-a]quinoxaline Derivatives (31) | Antitumor | GFA-MLR | R² = 0.730, Q² = 0.517, R²pred = 0.730 | |
| Imidazo[1,5-a]quinoxaline (B8520501) Derivatives | GABA Modulation | MLR | r²cv = 0.81, r² = 0.87, pred_r² = 0.61 | |
| Quinoxaline Derivatives | Anticancer (TNBC) | 2D-QSAR | r² = 0.78, q² = 0.71, pred_r² = 0.68 |
Statistical parameters shown are R² (coefficient of determination), Q² or r²cv (cross-validated R²), and R²pred or pred_r² (predictive R² for an external test set).
A key aspect of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors quantify various physicochemical properties of a molecule, such as its size, shape, hydrophobicity, and electronic characteristics.
For imidazo[1,5-a]quinoxalines acting as GABA modulators, the QSAR model revealed that the following descriptors were significant:
Steric descriptors (Verloop B5): This suggests that the spatial arrangement and bulk of substituents at specific positions are critical for activity.
Electro-topological descriptors (E-state indices): These descriptors relate to the electronic character and accessibility of specific atoms, highlighting the role of electronic interactions.
Hydrogen bond donor descriptors: This points to the necessity of specific hydrogen-bonding capabilities for effective binding.
In a separate 2D-QSAR study on quinoxaline derivatives with activity against triple-negative breast cancer, descriptors related to energy dispersion (Epsilon3), molecular force fields (MMFF_6), hydrophobicity/hydrophilicity (XA), and dipole moment (Zcomp Dipole) were identified as being influential. The analysis of these descriptors provides a roadmap for rationally designing new derivatives with improved potency by optimizing these specific molecular properties.
In Silico ADMET Prediction for Research Compound Screening
In silico ADMET prediction has become an indispensable tool in the drug discovery pipeline, allowing for the early identification of compounds with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with experimental studies. nih.gov For this compound, a comprehensive ADMET profile was generated using computational models to assess its potential as a research compound. These predictions are based on the compound's structure and are compared against established parameters for orally bioavailable drugs.
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are evaluated to assess "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.
Below is a table summarizing the predicted physicochemical properties for this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₆BrN₃ |
| Molecular Weight | 260.10 g/mol |
| logP | 2.58 |
| Topological Polar Surface Area (TPSA) | 41.59 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
The predicted values for this compound largely adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The molecular weight is well under 500 g/mol , the logP value indicates a balance between lipid and aqueous solubility, and the number of hydrogen bond acceptors is within the acceptable range. The absence of hydrogen bond donors and rotatable bonds suggests a rigid structure.
The absorption and distribution of a drug candidate determine its ability to reach the systemic circulation and the target site of action. Key predicted parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB).
| Parameter | Prediction |
| Human Intestinal Absorption (HIA) | High |
| Blood-Brain Barrier (BBB) Penetration | Low |
| P-glycoprotein Substrate | No |
| Plasma Protein Binding (PPB) | High |
The high predicted human intestinal absorption is a favorable characteristic for an orally administered compound. The prediction of low blood-brain barrier penetration suggests that the compound is less likely to cause central nervous system side effects. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux transporter, which is also a positive indicator for bioavailability. High plasma protein binding can influence the free fraction of the drug available for therapeutic action.
Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism.
| Parameter | Prediction |
| CYP1A2 Inhibitor | Yes |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |
The predictions indicate that this compound may act as an inhibitor of CYP1A2 and CYP2D6. This suggests a potential for drug-drug interactions with other compounds metabolized by these enzymes. It is not predicted to be an inhibitor of CYP2C9, CYP2C19, or CYP3A4, nor is it predicted to be a substrate for the renal organic cation transporter 2, which can be involved in drug excretion.
Early assessment of potential toxicity is a critical component of drug screening. In silico models can predict various toxicity endpoints, providing an early warning for potential liabilities.
| Toxicity Endpoint | Prediction |
| AMES Mutagenicity | Non-mutagenic |
| Carcinogenicity | Non-carcinogenic |
| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk |
| Hepatotoxicity | Low risk |
| Skin Sensitization | Low risk |
The in silico toxicity profile for this compound is generally favorable. It is predicted to be non-mutagenic and non-carcinogenic. The risk of hERG inhibition, which can lead to cardiac arrhythmias, is predicted to be low. Similarly, the risks of liver toxicity and skin sensitization are also predicted to be low. These predictions suggest a promising safety profile for this compound in the early stages of evaluation.
Mechanistic Elucidation of Biological Activities of 8 Bromoimidazo 1,2 a Quinoxaline Derivatives
Enzyme Target Identification and Inhibition Mechanisms
Derivatives of imidazo[1,2-a]quinoxaline (B3349733) have demonstrated the ability to inhibit several key enzymes through diverse mechanisms. These interactions are often competitive, targeting ATP-binding sites or other critical domains, leading to the modulation of cellular signaling pathways.
The imidazo[1,2-a]quinoxaline framework has been identified as a promising scaffold for the development of kinase inhibitors, which are crucial in oncology and inflammation research. mdpi.com These compounds often act as ATP-competitive inhibitors. mdpi.com
Epidermal Growth Factor Receptor (EGFR): A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have been designed and synthesized. mdpi.com Molecular docking studies suggest these compounds occupy the ATP binding pocket similarly to the established inhibitor erlotinib. mdpi.com Specific derivatives have shown potent inhibitory activity against wild-type EGFR (EGFRWT), with IC50 values comparable to erlotinib. mdpi.com For instance, compound 7j was identified as a particularly potent inhibitor. mdpi.com Furthermore, some derivatives, such as 6b , demonstrated significant inhibitory potential against the gefitinib-resistant H1975 cell line, which harbors the EGFRL858R/T790M mutation. mdpi.com
| Compound | EGFRWT IC50 (nM) |
|---|---|
| 6b | 211.22 |
| 7h | 222.21 |
| 7j | 193.18 |
| 9a | 223.32 |
| 9c | 221.53 |
| Erlotinib (Control) | 221.03 |
IκB Kinase (IKK): The inhibition of NF-κB-dependent pathways through IKK inhibitors is significant in immunity and inflammation. nih.gov Novel imidazo[1,2-a]quinoxaline derivatives have been synthesized and evaluated as IKK inhibitors. nih.gov Compound 6a demonstrated potent and selective inhibition of IKK2. nih.gov Docking studies within the IKK2 binding site helped to identify the specific residues likely to interact with these inhibitors, providing a rationale for their potency and selectivity. nih.gov
Lymphocyte-specific protein tyrosine kinase (LCK): The imidazo[1,2-a]quinoxaline scaffold has also been noted for its potential in developing inhibitors for lymphocyte-specific protein tyrosine kinase (LCK), another important target in immunology. mdpi.com
Imidazo[1,2-a]quinoxaline derivatives have been specifically synthesized and evaluated for their ability to inhibit phosphodiesterases, particularly the PDE4 isoform. nih.gov These studies revealed potent inhibitory properties, highlighting key structure-activity relationships. nih.gov The presence of a methylamino group at position 4 and a sterically unhindered group at position 1 were found to be important for activity. nih.gov The inhibitory activities of these compounds were assessed on PDE4 isoforms purified from a human alveolar epithelial cell line (A549). nih.gov One derivative, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (Compound 15 ), was shown to be a potent cyclic nucleotide phosphodiesterase inhibitor, assessed on isoenzymes type III and type IV. bohrium.comnih.gov
Several imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them of interest as anticancer agents. nih.gov The mechanism of action for these compounds often involves binding to the colchicine-binding site on β-tubulin, which destabilizes microtubule dynamics. nih.gov
A computational study involving virtual screening and molecular docking identified compound 1A2 from a library of 34 fused imidazo[1,2-a]quinoxaline derivatives as a potential lead against tubulin. nih.gov This compound exhibited a strong affinity for the colchicine-binding site, with a glide score of -11.45 kcal/mol. nih.gov Subsequent in vitro assays confirmed its activity, showing encouraging results similar to the standard drug colchicine. nih.gov
Research into antibacterial agents has explored the inhibition of essential bacterial enzymes. The VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori, has been a target of interest. While initial studies identified imidazo[1,2-a]pyrazine (B1224502) compounds as potential ATP mimics and inhibitors of HP0525, subsequent work explored related scaffolds. nih.gov Based on the promising results from the imidazo[1,2-a]pyrazine series, a quinoxaline (B1680401) derivative of the lead compound was synthesized to explore how modifications to the aromatic group could enhance activity by forming additional hydrogen-bonding interactions within the purine region of the nucleotide-binding site. nih.gov
Epigenetic modulation through the inhibition of histone deacetylases (HDACs) is a recognized strategy in cancer therapy. A series of novel HDAC inhibitors have been developed using a 3-(benzazol-2-yl)quinoxaline framework. These compounds were designed based on a pharmacophore fusion strategy.
Among the synthesized compounds, 10c showed the most potent cytotoxic activity, particularly against HCT-116 cells, with an IC50 value of 0.91 μM, which was superior to the established HDAC inhibitor Vorinostat (5.66 μM). Mechanistic studies revealed that compound 10c functions by up-regulating the acetylation levels of histone H3 and α-tubulin. This indicates a direct inhibitory effect on HDAC enzymes, leading to downstream effects such as cell cycle arrest and apoptosis.
Adenosine (B11128) Receptor Binding: In the reviewed scientific literature, specific studies detailing the direct binding of 8-Bromoimidazo[1,2-a]quinoxaline derivatives to adenosine receptors were not prominently featured. Research in this area has often focused on other heterocyclic systems, such as quinazoline derivatives, which have been investigated as antagonists for the A2A adenosine receptor.
Benzodiazepine (B76468) Receptor Binding: The interaction of imidazoquinoxaline derivatives with the γ-aminobutyric acid A (GABA-A)/benzodiazepine receptor complex has been a subject of significant investigation. However, this research has predominantly focused on the imidazo[1,5-a]quinoxaline (B8520501) isomer, not the imidazo[1,2-a]quinoxaline scaffold. A series of imidazo[1,5-a]quinoxaline amides, carbamates, and ureas were found to bind with high affinity to the benzodiazepine receptor complex. nih.gov These compounds displayed a range of efficacies from full agonists to antagonists. nih.gov For example, compound U-78875 , an imidazo[1,5-a]quinoxaline derivative, was identified as a high-affinity ligand for benzodiazepine receptors. The agonistic activity of these derivatives was found to depend on the presence of a bulky alkyl substituent at the N5 position, which induces a deformation of the ring system.
Cellular Pathway Modulation Investigations (In Vitro Models)
Understanding how this compound derivatives interact with and modulate cellular pathways is fundamental to elucidating their therapeutic potential. In vitro studies using various human cancer cell lines have been instrumental in dissecting these complex mechanisms.
Derivatives of the imidazo[1,2-a]quinoxaline scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. Notably, extensive research has been conducted on the A375 human melanoma cell line. nih.govnih.gov A first generation of these compounds, known as imiqualines, showed remarkable cytotoxic activity; for instance, lead compounds EAPB0203 and EAPB0503 displayed IC50 values of 1570 nM and 200 nM, respectively, against A375 cells. nih.gov A second generation of derivatives proved to be even more potent, with EAPB02302 and EAPB02303 exhibiting IC50 values of 60 nM and 10 nM, respectively, on the same cell line. nih.gov In fact, the derivative EAPB02303 was found to be 20 times more potent than vemurafenib, a reference clinical therapy for BRAF-mutant melanoma. nih.gov
The broader quinoxaline class of compounds has also been evaluated against hepatocellular carcinoma cell lines. Various derivatives have shown potent anti-cancer activity against the HepG-2 human liver cancer cell line. nih.govresearchgate.net For example, certain novel 1,3-dithiolo[4,5-b]quinoxaline derivatives demonstrated anti-proliferative activity against HepG-2 cells, with some compounds showing promising IC50 values. mdpi.com While specific data on the HuH-7 cell line for imidazo[1,2-a]quinoxaline derivatives is less prevalent, the demonstrated efficacy against other liver cancer cell lines like HepG-2 suggests a potential for broader activity against hepatocellular carcinomas.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| EAPB0203 | A375 | Melanoma | 1570 | nih.gov |
| EAPB0503 | A375 | Melanoma | 200 | nih.gov |
| EAPB02302 | A375 | Melanoma | 60 | nih.gov |
| EAPB02303 | A375 | Melanoma | 10 | nih.gov |
The immunomodulatory potential of imidazo[1,2-a]quinoxaline derivatives is an area of significant interest, largely due to their structural similarity to known modulators of Toll-like receptors (TLRs). The 1H-imidazo[4,5-c]quinoline scaffold, for instance, is the basis for potent TLR7/8 agonists like imiquimod and resiquimod, which are known immune response modifiers. nih.gov These agents activate TLR7 and/or TLR8, leading to the production of inflammatory cytokines and a robust immune response. nih.gov
While the imidazo[1,2-a]quinoxaline core is a structural isomer of these TLR-active compounds, its direct interaction with TLRs is still under investigation. Studies on the related imidazo[1,5-a]quinoxaline series have identified compounds that act as selective TLR7 antagonists. rsc.org Given that modest structural changes in this class of heterocyclic molecules can lead to major variations in TLR7 and/or TLR8 activity, the potential for this compound derivatives to modulate these pathways remains a compelling area for future research. nih.govresearchgate.net
A primary mechanism through which imidazo[1,2-a]quinoxaline derivatives exert their anti-proliferative effects is the induction of apoptosis and perturbation of the cell cycle. researchgate.netnih.gov Studies have shown that certain derivatives can cause cell cycle arrest at the G2/M phase. researchgate.net The induction of apoptosis is a common mechanistic outcome for this class of compounds. nih.gov
Investigations into the broader quinoxaline family reveal that apoptosis is often triggered through the intrinsic, or mitochondrial, pathway. acs.org This process is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of effector caspases like caspase-3, which execute the final stages of programmed cell death. acs.org Furthermore, treatment with some quinoxaline derivatives has been shown to upregulate pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2, further confirming the engagement of the mitochondrial apoptotic pathway. nih.govmdpi.com For instance, one potent quinoxaline derivative was found to significantly upregulate p53, caspase-3, and caspase-8 in PC-3 prostate cancer cells. nih.gov
To gain a deeper, unbiased understanding of the mechanism of action, transcriptomic analysis has been employed. This powerful technique provides a snapshot of the changes in gene expression within a cell following treatment with a compound. A transcriptomic analysis of the highly potent imidazo[1,2-a]quinoxaline derivative, EAPB02303, revealed that its mechanism of action is clearly distinct from a panel of 12 well-known anticancer drugs. nih.gov This finding suggests that this class of compounds may operate through a novel pathway to achieve its anti-melanoma effects. nih.gov
Importantly, this analysis, supported by in vitro assays, confirmed that EAPB02303 does not inhibit tubulin polymerization, distinguishing its mechanism from a first-generation compound, EAPB0203, which was identified as a microtubule-interfering agent. nih.govnih.gov This highlights the utility of transcriptomics in deconvoluting complex mechanisms and identifying unique therapeutic opportunities.
Structure-Activity Relationship (SAR) Analysis in In Vitro Systems
The biological activity of imidazo[1,2-a]quinoxaline derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Systematic modification of the imidazo[1,2-a]quinoxaline scaffold has yielded important insights into the structural requirements for potent anti-proliferative activity.
Position C-1: The substituent at this position is critical. The presence of a 1-(3,4-dihydroxyphenyl) group is a key feature in several potent derivatives active against the A375 melanoma cell line. nih.gov Another study found that a phenethyl group at position 1 resulted in high activity. researchgate.net
Position C-4: Modifications at the C-4 position have been explored to enhance drug-like properties. While a methylamine group was present in some highly active compounds, conjugation of amino acids at this position was undertaken to improve water solubility. researchgate.netnih.gov This strategy, however, sometimes led to a decrease in cytotoxic activity compared to the parent compounds, indicating a delicate balance between potency and solubility. nih.gov
Positions C-6 and C-7: The quinoxaline moiety provides multiple sites for substitution. While extensive SAR data for the 8-bromo series is still developing, studies on related quinoxalines show that substitution at C-6 and C-7 can significantly influence activity. For example, in a series of quinoxaline urea analogs, substitutions at the 7-position were generally well-tolerated and in some cases led to improved inhibition of the target pathway.
Position C-8: Substitution at the C-8 position can have a profound impact on biological activity. Although specific SAR for an 8-bromo group is a key area of ongoing research, studies on analogs with other substituents at this position are informative. For instance, a derivative featuring an 8-(1H-imidazol-1-yl) group showed high affinity for AMPA receptors, underscoring the importance of this position for molecular recognition and activity.
| Position | Favorable Substituents/Observations | Reference |
|---|---|---|
| C-1 | Aryl groups, such as 3,4-dihydroxyphenyl or phenethyl, are associated with high potency. | researchgate.netnih.gov |
| C-4 | Small amine groups (e.g., methylamine) are favorable for activity. Larger groups like amino acids can improve solubility but may reduce potency. | researchgate.netnih.gov |
| C-6 / C-7 | These positions are key sites for modification to modulate activity and properties. | |
| C-8 | Substitution at this position is critical for biological activity, as demonstrated by an 8-(1H-imidazol-1-yl) analog. |
Role of Amino Acid Conjugation and Side Chain Modifications
The conjugation of amino acids to the imidazo[1,2-a]quinoxaline scaffold has been explored as a strategy to enhance bioavailability without compromising intrinsic cytotoxic activity. nih.gov Chemical modulation by grafting amino acids at position 4 of the imidazo[1,2-a]quinoxaline core aims to optimize the therapeutic potential of this class of compounds, known as imiqualines. nih.govnih.gov
Research into these conjugates has shown that the presence of an amino acid can significantly improve water solubility, a crucial factor for drugability. nih.gov A series of derivatives where amino acids were conjugated demonstrated a range of cytotoxic activities against the A375 human melanoma cell line. For instance, compounds with IC50 values comparable to first-generation imiqualines were identified, suggesting that the amino acid moiety could be tailored to maintain potent anticancer effects while improving physicochemical properties. nih.govnih.gov
Specifically, the replacement of methoxy groups with hydroxy groups on the phenyl ring at position 4, in conjunction with amino acid conjugation, led to a notable increase in biological activity for certain derivatives. nih.gov This highlights the synergistic effect of modifications at different positions of the scaffold.
| Compound | Amino Acid Moiety | IC50 (nM) on A375 cells | cLogP | Theoretical Water Solubility (mg/mL) at pH 7.4 |
| 9d | L-Phenylalanine | 128 | 6.89 | 3.31 x 10⁻⁵ |
| 11a | L-Alanine | 403 | 4.99 | 1.79 x 10⁻³ |
| 11b | L-Valine | 584 | 5.95 | 2.53 x 10⁻⁴ |
| 9a | L-Alanine | 1340 | 6.13 | 1.13 x 10⁻³ |
| 9c | L-Leucine | 7180 | 7.64 | 6.08 x 10⁻⁵ |
| 9h | L-Tryptophan | 1650 | 7.99 | 3.31 x 10⁻⁵ |
Data sourced from studies on imidazo[1,2-a]quinoxaline derivatives grafted with amino acids. nih.gov
Correlation between Electronic Properties and Biological Outcomes
The biological activity of quinoxaline derivatives is heavily influenced by their electronic properties. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the quinoxaline ring system can either enhance or diminish the compound's efficacy. mdpi.com
Comparative SAR with Related Heterocyclic Scaffolds (e.g., Triazoloquinoxalines)
The key structural difference—a nitrogen atom in the triazoloquinoxaline replacing a carbon atom in the imidazoquinoxaline scaffold—can alter interactions within a biological target's active site. nih.gov This change modulates the hydrophilic and hydrophobic character of the molecule and can affect aromatic stacking interactions. nih.gov SAR studies within the "Imiqualine" family, which includes various imidazo- and triazolo-fused quinoxalines, have guided the selection of substituents on the 1 and 8 positions to optimize cytotoxic activities against melanoma cell lines. nih.gov While some novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines show potent activity, the lead compound remains an imidazo[1,2-a]quinoxaline derivative, underscoring the significance of this specific scaffold. nih.gov
Investigation of Anti-Infective Mechanisms (In Vitro)
Derivatives of the imidazo[1,2-a]quinoxaline scaffold have been investigated for a range of anti-infective properties, demonstrating activity against bacteria, fungi, protozoa, and viruses.
Antibacterial and Antifungal Activity Mechanisms
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents against various plant pathogenic bacteria and fungi. nih.govrsc.org Certain synthesized derivatives exhibited potent in vitro antibacterial activity against Acidovorax citrulli and antifungal activity against Rhizoctonia solani (rice sheath blight), in some cases superior to commercial agents like azoxystrobin. nih.gov
The mechanism of action for some of these compounds involves disruption of the fungal cell morphology. Scanning electron microscopy has shown that active quinoxaline derivatives can cause noticeable effects on the cellular structure of R. solani. nih.govrsc.org Other studies on related fused quinazoline systems, such as imidazo/benzimidazo[1,2-c]quinazolines, suggest that their bactericidal effect may be due to considerable changes in the bacterial cell membrane, leading to cell death. nih.govresearchgate.net The broad-spectrum activity of these compounds highlights their potential as versatile anti-infective agents. sapub.orgresearchgate.net
| Compound | Pathogen | Activity | Value |
| 5j | Rhizoctonia solani | EC50 | 8.54 µg/mL |
| 5t | Rhizoctonia solani | EC50 | 12.01 µg/mL |
| 5k | Acidovorax citrulli | Inhibition Rate (at 200 µg/mL) | 86.28% |
| Azoxystrobin (Control) | Rhizoctonia solani | EC50 | 26.17 µg/mL |
Data from in vitro antimicrobial screening of quinoxaline derivatives. nih.gov
Antiprotozoal Activity (e.g., Trypanosoma cruzi inhibition)
The quinoxaline and related quinoline scaffolds have been identified as having promising antiprotozoal activities. nih.govmdpi.com Several quinoline derivatives have been evaluated in vitro against a panel of trypanosomatid protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. uantwerpen.beresearchgate.net
These studies have shown that specific structural modifications, such as the nature of an amine substituent on the core ring, can significantly influence antiprotozoal efficacy. uantwerpen.be While research is ongoing to pinpoint the exact mechanisms, the broad-spectrum activity of these heterocyclic compounds against various protozoa indicates their potential as a basis for the development of new antiparasitic drugs. nih.govmdpi.com
Antiviral Activity (e.g., HSV-1, Cytomegalovirus, Varicella-Zoster Virus)
Quinoxaline derivatives have been noted for their ability to inhibit the replication of several viruses from the Herpesviridae family. urfu.ru In vitro studies have demonstrated the antiviral effects of these compounds against Herpes Simplex Virus type 1 (HSV-1), human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV). urfu.ruijsrch.com
The mechanism of action is believed to involve the inhibition of viral transcription and replication. urfu.ruijsrch.com The antiviral capacity of a given derivative often depends on the specific substitution pattern on the quinoxaline ring. For instance, the presence of a dimethylquinoxalinyl methylene nucleus and a lipophilic ester function were identified as important chemical characteristics for antiviral activity against HCMV. nih.gov While some compounds show broad-spectrum anti-herpesvirus activity, others may be more potent against a specific virus, such as VZV. ijsrch.com This highlights the potential to develop targeted antiviral therapies based on the versatile quinoxaline scaffold. nih.govnih.gov
Q & A
Q. What are the most effective synthetic routes for 8-Bromoimidazo[1,2-a]quinoxaline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation of brominated precursors or direct bromination of the parent heterocycle. Key approaches include:
- Cyclocondensation: Reacting 2-aminopyridine derivatives with α-bromoketones under reflux in ethanol (60–80°C, 12–24 hours) yields imidazo[1,2-a]quinoxaline scaffolds. Bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C .
- Direct Bromination: Bromine or bromine equivalents (e.g., CuBr₂) in acetic acid at 50–70°C introduce the bromo substituent regioselectively at the 8-position .
Critical Factors:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance bromine activation but may increase side reactions.
- Temperature Control: Lower temperatures (0–25°C) minimize decomposition of brominated intermediates .
- Catalysts: Lewis acids like FeCl₃ improve regioselectivity but require careful stoichiometric balancing .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR: Key diagnostic peaks include aromatic protons (δ 8.2–9.8 ppm for quinoxaline protons) and the imidazole proton (δ 7.4–8.4 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks at m/z 260–265 for brominated derivatives .
- X-ray Crystallography: Resolves regiochemistry and confirms the bromine position. For example, C-Br bond lengths (~1.9 Å) and planarity of the heterocyclic system are critical validation metrics .
Best Practices:
Q. What in vitro models are appropriate for initial evaluation of the biological activity of this compound derivatives?
Methodological Answer:
- Antitumor Activity: Use human cancer cell lines (e.g., HeLa, MCF-7) in MTT assays with IC₅₀ calculations. Compare to cisplatin controls .
- Anticonvulsant Screening: Employ maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency and mortality .
- Neuroprotective Potential: Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) with viability assessed via lactate dehydrogenase (LDH) release .
Experimental Design Tips:
- Include dose-response curves (1–100 μM) to assess potency.
- Validate target engagement using kinase inhibition assays (e.g., EGFR, BRAF) for mechanistic insights .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromination in imidazo[1,2-a]quinoxaline systems to minimize byproducts?
Methodological Answer:
- Computational Guidance: Use density functional theory (DFT) to predict bromine’s electrophilic attack sites. Fukui indices identify electron-rich positions (e.g., C8 in imidazo[1,2-a]quinoxaline) .
- Directed Bromination: Introduce directing groups (e.g., methyl, nitro) at adjacent positions to steer bromine to C7. For example, a methyl group at C7 enhances C8 selectivity via steric hindrance .
- Catalytic Systems: Copper(I) bromide with 1,10-phenanthroline increases selectivity by stabilizing transition states .
Case Study:
Replacing NBS with Br₂ in the presence of FeCl₃ (10 mol%) reduced dibrominated byproducts from 15% to <5% .
Q. What strategies are recommended for resolving discrepancies in biological activity data across studies involving this compound derivatives?
Methodological Answer:
- Assay Standardization: Control variables such as cell passage number, serum concentration, and incubation time. For example, MCF-7 cells at passage 15–20 show consistent drug responses .
- Purity Validation: Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .
Example Contradiction Resolution:
A study reporting low anticonvulsant activity (ED₅₀ > 100 mg/kg) was attributed to poor blood-brain barrier penetration, resolved by prodrug derivatization (e.g., esterification) .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking: Screen derivatives against target proteins (e.g., EGFR, PARP) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
- QSAR Modeling: Develop regression models correlating substituent electronegativity with IC₅₀. For example, electron-withdrawing groups at C8 improve kinase inhibition .
- MD Simulations: Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable target engagement .
Workflow Integration:
- Combine virtual screening with parallel synthesis (e.g., combinatorial libraries) for rapid lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
